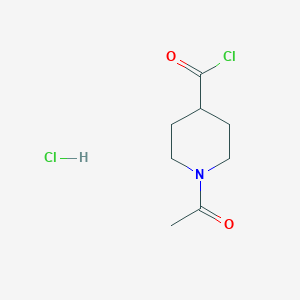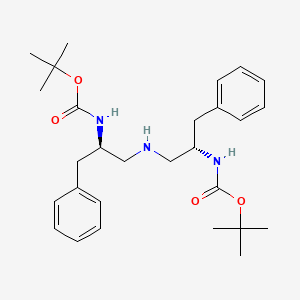
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is a synthetic organic compound. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and phenylpropylamine moieties. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent such as dichloromethane.
Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of amino acids are protected using Boc anhydride.
Automated Coupling: Automated systems are used for the coupling reactions to ensure consistency and efficiency.
High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.
化学反応の分析
Types of Reactions
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate undergoes various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed using acids like trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: The phenylpropylamine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Removal of Boc groups yields free amines.
Substituted Derivatives: Nucleophilic substitution results in various substituted derivatives.
Oxidized and Reduced Products: Depending on the reagents, the phenylpropylamine moieties can be converted to corresponding alcohols, ketones, or other functional groups.
科学的研究の応用
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate involves its interaction with specific molecular targets. The Boc protecting groups provide stability, allowing the compound to participate in various biochemical pathways. The phenylpropylamine moieties can interact with enzymes and receptors, influencing their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
- N-[(2R)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]amine
- N-[(2S)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]amine
- N-[(2R)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]-N-[(2R)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]amine
Uniqueness
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific stereochemistry and the presence of two Boc-protected amino groups. This configuration provides distinct reactivity and stability, making it valuable in synthetic and pharmaceutical applications.
特性
分子式 |
C28H41N3O4 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)/t23-,24+ |
InChIキー |
BVHBPPAMYYUYEG-PSWAGMNNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CNC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(pyridin-2-yl)-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8393206.png)
![6,7-Dimethoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinoline hydrochloride](/img/structure/B8393221.png)
![4-Amino-3-[(2-chlorophenyl)methyl]aminobenzoic acid](/img/structure/B8393235.png)
![Bicyclo[2.2.1]heptan-2-ol, 1-methyl-, acetate](/img/structure/B8393238.png)
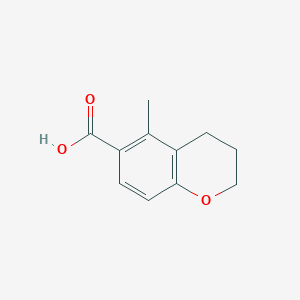
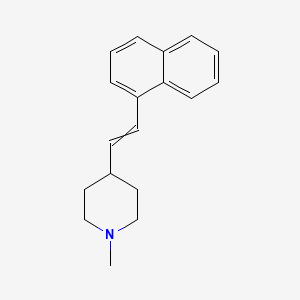
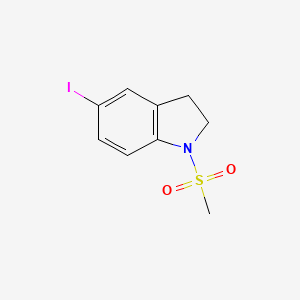
![N-[(3-piperidyl)carbonyl]-beta-alanine methyl ester hydrochloride](/img/structure/B8393273.png)
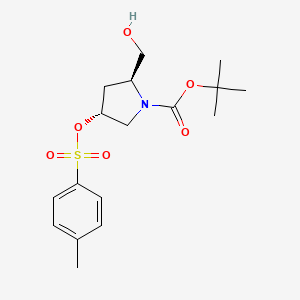
![4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B8393283.png)

